molecular formula C11H7BrF6O4 B13433084 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid

Cat. No.: B13433084
M. Wt: 397.06 g/mol
InChI Key: JWJXGOQMOQQWIH-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and phenylacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of trifluoromethoxytrifluoroethylene with a suitable phenol derivative, followed by bromination and subsequent acetic acid functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid is unique due to the combination of its bromine and trifluoromethoxy groups, which impart distinct chemical properties. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H7BrF6O4

Molecular Weight

397.06 g/mol

IUPAC Name

2-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetic acid

InChI

InChI=1S/C11H7BrF6O4/c12-6-3-5(4-8(19)20)1-2-7(6)21-10(14,15)9(13)22-11(16,17)18/h1-3,9H,4H2,(H,19,20)

InChI Key

JWJXGOQMOQQWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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